
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound with the molecular formula C18H19N3O5 and a molecular weight of 357.369 g/mol . This compound is known for its unique structure, which includes a hydrazino group and a trimethoxybenzylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide typically involves the reaction of phenylhydrazine with 2,3,4-trimethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product . The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mécanisme D'action
The mechanism by which 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide exerts its effects involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with proteins, affecting their function. Additionally, the trimethoxybenzylidene moiety can interact with cellular membranes, altering their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-N-phenyl-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide
- 2-Oxo-N-phenyl-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide
- 2-Oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide
Uniqueness
What sets 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide apart from similar compounds is its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trimethoxybenzylidene moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
681444-01-9 |
|---|---|
Formule moléculaire |
C18H19N3O5 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O5/c1-24-14-10-9-12(15(25-2)16(14)26-3)11-19-21-18(23)17(22)20-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
Clé InChI |
WVTJKTIVEFSRCF-YBFXNURJSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




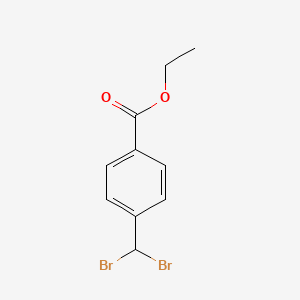
![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
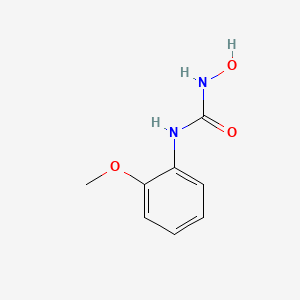


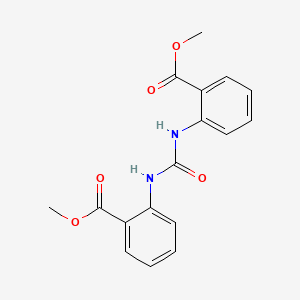


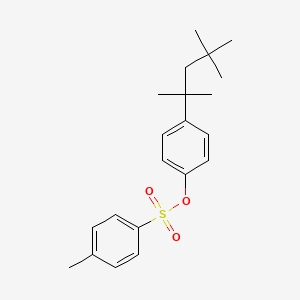

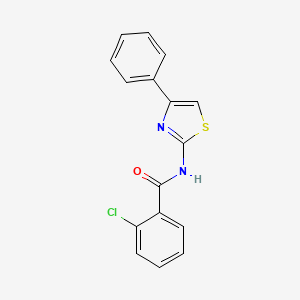
![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)
